2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester
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Overview
Description
2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenoic acid moiety and a phenylamino carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The phenylamino carbonyl group may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in structure but lacks the phenylamino carbonyl group.
Methacrylic acid: Contains a methyl group instead of the phenylamino carbonyl group.
2-Propenoic acid, 2-methyl-, 2-(((phenylamino)carbonyl)oxy)propyl ester: Similar but with a methyl group on the propenoic acid moiety.
Uniqueness
2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester is unique due to the presence of the phenylamino carbonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
51727-50-5 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(phenylcarbamoyloxy)propyl prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-3-12(15)17-9-10(2)18-13(16)14-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16) |
InChI Key |
ZMZZSWXOXBPBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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